
5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is a chemical compound that belongs to the class of imines It features a furan ring substituted with a dimethylamino group and a 4-bromophenyl imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine typically involves the condensation of 4-bromoaniline with N,N-dimethylfuran-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new polymers and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is not well-documented. based on its structure, it is likely to interact with biological targets through the imine group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. The bromophenyl group may also contribute to its activity by facilitating interactions with hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
- (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
- 2-(((4-Bromophenyl)amino)methyl)phenol
Uniqueness
5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is unique due to the presence of both a furan ring and a dimethylamino group, which can impart distinct electronic and steric properties. These features may enhance its reactivity and interaction with biological targets compared to similar compounds that lack these functional groups.
Propriétés
Formule moléculaire |
C13H13BrN2O |
|---|---|
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
5-[(4-bromophenyl)iminomethyl]-N,N-dimethylfuran-2-amine |
InChI |
InChI=1S/C13H13BrN2O/c1-16(2)13-8-7-12(17-13)9-15-11-5-3-10(14)4-6-11/h3-9H,1-2H3 |
Clé InChI |
JSCNJRRDJVXPFZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(O1)C=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


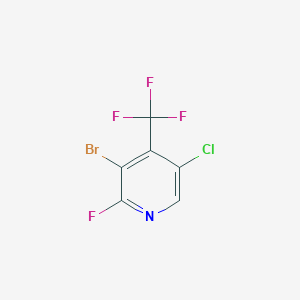
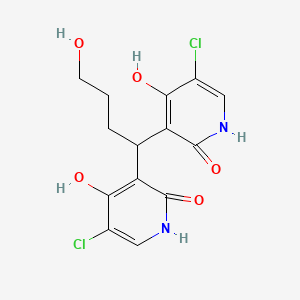
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

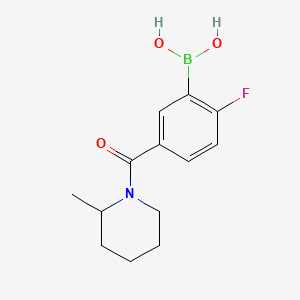
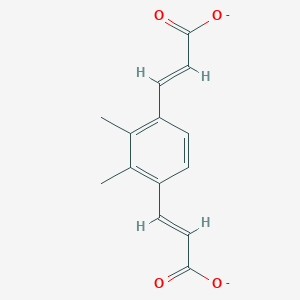
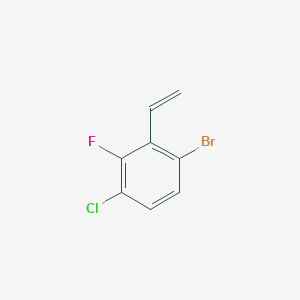
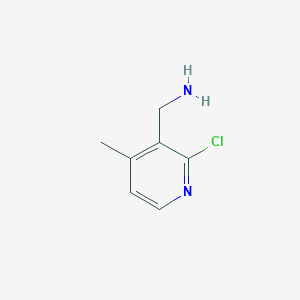
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)

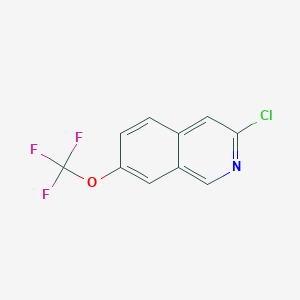
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
